molecular formula C20H24N2O2S2 B3060355 N-benzyl-3-[[3-(benzylamino)-3-oxopropyl]disulfanyl]propanamide CAS No. 2935-91-3

N-benzyl-3-[[3-(benzylamino)-3-oxopropyl]disulfanyl]propanamide

Cat. No.: B3060355
CAS No.: 2935-91-3
M. Wt: 388.6 g/mol
InChI Key: WDYNEKRHRSXPNT-UHFFFAOYSA-N
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Description

N-benzyl-3-[[3-(benzylamino)-3-oxopropyl]disulfanyl]propanamide is a disulfide-containing peptidomimetic compound characterized by a central disulfanyl (–S–S–) bridge linking two propanamide moieties. Its structural complexity makes it a candidate for drug development, particularly in targeting redox-sensitive biological pathways.

Properties

IUPAC Name

N-benzyl-3-[[3-(benzylamino)-3-oxopropyl]disulfanyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2S2/c23-19(21-15-17-7-3-1-4-8-17)11-13-25-26-14-12-20(24)22-16-18-9-5-2-6-10-18/h1-10H,11-16H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDYNEKRHRSXPNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCSSCCC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377516
Record name N-benzyl-3-[[3-(benzylamino)-3-oxopropyl]disulfanyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2935-91-3
Record name 3,3′-Dithiobis[N-(phenylmethyl)propanamide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2935-91-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-benzyl-3-[[3-(benzylamino)-3-oxopropyl]disulfanyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-[[3-(benzylamino)-3-oxopropyl]disulfanyl]propanamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route includes:

    Formation of Benzylamine Derivative: The initial step involves the reaction of benzylamine with a suitable acylating agent to form a benzylamine derivative.

    Disulfide Bond Formation: The next step involves the formation of a disulfide bond between two thiol groups. This can be achieved using oxidizing agents such as iodine or hydrogen peroxide.

    Final Coupling: The final step involves coupling the benzylamine derivative with the disulfide intermediate under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research. the general principles of organic synthesis, such as maintaining anhydrous conditions and using high-purity reagents, would apply.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can break the disulfide bond, converting it back to thiol groups.

    Substitution: The amide and benzyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Nucleophiles: Ammonia, primary amines.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted amides and benzyl derivatives.

Scientific Research Applications

N-benzyl-3-[[3-(benzylamino)-3-oxopropyl]disulfanyl]propanamide is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a model compound for studying disulfide bond formation and cleavage.

    Biology: In studies related to protein folding and stability, as disulfide bonds play a crucial role in the tertiary structure of proteins.

    Industry: Limited industrial applications, primarily focused on research and development.

Mechanism of Action

The mechanism of action of N-benzyl-3-[[3-(benzylamino)-3-oxopropyl]disulfanyl]propanamide involves its ability to form and break disulfide bonds. This property makes it useful in studying redox reactions and protein folding. The molecular targets include thiol groups in proteins and other biological molecules, and the pathways involved are primarily redox pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

The compound’s key structural features are compared below with analogous molecules from the evidence:

Compound Name Key Structural Differences Synthesis & Yield Applications/Properties Reference
N-benzyl-3-[[3-(benzylamino)-3-oxopropyl]disulfanyl]propanamide Central disulfide (–S–S–), benzylamino, and propanamide groups Likely DCC-mediated esterification (inferred from similar methods) Potential redox activity, peptidomimetic drug candidate
3-((3-(benzyloxy)-3-oxopropyl)disulfanyl)propanoic anhydride (2) Benzyloxy (–O–CH₂C₆H₅) instead of benzylamino; anhydride group DCC-mediated esterification (80% yield for precursor, 73% for anhydride) Polymer thiolation, functional material synthesis
N,N-dibenzyl-3-[[3-(dibenzylamino)-3-oxopropyl]amino]propanamide (CAS 143766-91-0) Dibenzylamino (–N(CH₂C₆H₅)₂) and amino (–NH–) instead of disulfide Unspecified synthesis (industrial-scale production implied) Industrial chemical intermediate; higher lipophilicity
(S)-N-benzyl-3-(1H-indol-3-yl)-2-((S)-2-(2-mercaptoacetamido)-3-phenylpropanamido)propanamide (18) Indole and mercaptoacetamido (–NH–CO–CH₂–SH) substituents; no disulfide Chloroacetyl chloride coupling (55% yield) Dual SARS-CoV-2 cathepsin-L/main protease inhibition
(3-(benzylamino)-3-oxopropyl)boronic acid (3.44a) Boronic acid (–B(OH)₂) replaces disulfide; simpler N-terminal model 4-step synthesis (44% yield) Stability studies for peptidic boronic acids

Key Findings from Structural Comparisons

  • Disulfide vs. Anhydride (): The disulfide in the target compound may confer redox-responsive behavior, unlike the anhydride in compound 2 , which is more reactive toward nucleophiles (e.g., hydroxyl groups in polymers) .
  • Amino vs.
  • Pharmacological Modifications (): Indole- and mercapto-containing analogs (e.g., compound 18 ) show antiviral activity, suggesting that the target compound could be modified for similar applications by introducing heterocyclic or thiol groups .
  • Boronic Acid Derivatives (): The boronic acid analog demonstrates the versatility of the benzylamino-propanamide scaffold in stability studies, though its synthesis requires specialized deprotection methods .

Biological Activity

N-benzyl-3-[[3-(benzylamino)-3-oxopropyl]disulfanyl]propanamide is a complex organic compound with the molecular formula C20H24N2O2S2 and a molecular weight of 388.6 g/mol. This compound is primarily utilized in research settings, particularly for its unique properties related to disulfide bond formation and cleavage, which are crucial in biological systems.

Chemical Structure and Properties

The compound features a disulfide bond, which is significant for its biological activity. The presence of benzyl and amine groups contributes to its reactivity and interaction with biological molecules.

Property Value
Molecular FormulaC20H24N2O2S2
Molecular Weight388.6 g/mol
CAS Number2935-91-3
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to form and break disulfide bonds. This property allows it to participate in redox reactions, influencing protein folding and stability. The compound interacts with thiol groups in proteins, impacting their structural integrity and function.

Applications in Research

  • Protein Folding Studies : The compound serves as a model for studying the role of disulfide bonds in protein tertiary structure.
  • Redox Reactions : It is used to investigate redox pathways in biological systems, providing insights into various biochemical processes.
  • Anticonvulsant Activity : Similar compounds have shown anticonvulsant properties, suggesting potential therapeutic applications in epilepsy management .

Comparative Analysis with Similar Compounds

This compound can be compared with other related compounds:

Compound Key Features
N-benzyl-3-aminopropan-1-olLacks disulfide bond; simpler structure
N-benzyl-3-mercaptopropanamideContains a thiol group instead of a disulfide bond
N-benzyl-3-oxopropanamideLacks both the disulfide bond and benzylamine group

Study on Anticonvulsant Properties

A study focusing on structurally similar compounds highlighted the anticonvulsant activity of N-benzyl derivatives. For instance, (R,S)-N-benzyl 2-hydroxy-3-methoxypropionamide demonstrated enhanced activity upon oral administration in rats, with an ED50 value comparable to established anticonvulsants like phenobarbital .

Mechanistic Insights from Disulfide Bond Studies

Research has shown that compounds capable of forming disulfide bonds can significantly affect protein stability. This has implications for understanding diseases linked to protein misfolding and aggregation, such as Alzheimer's disease.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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